molecular formula C6H4BClF3NO2 B6351356 (6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid CAS No. 2096339-76-1

(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B6351356
CAS No.: 2096339-76-1
M. Wt: 225.36 g/mol
InChI Key: OLRXJTUODFYILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary target could be considered the palladium catalyst and the organic groups involved in the reaction.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of various biologically active molecules . These molecules can then interact with various biochemical pathways, depending on their specific structures and targets.

Pharmacokinetics

The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds , which could influence the compound’s pharmacokinetics.

Result of Action

The molecular and cellular effects of 6-Chloro-2-(trifluoromethyl)pyridine-3-boronic acid’s action would depend on the specific context in which it’s used. In the context of Suzuki-Miyaura cross-coupling reactions, the result is the formation of a new carbon-carbon bond . This can lead to the synthesis of various biologically active molecules , which can have diverse effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves halogen-metal exchange followed by borylation. One common method is the reaction of 6-chloro-2-(trifluoromethyl)pyridine with a boron reagent under specific conditions. The reaction conditions often include the use of a base such as n-butyllithium or lithium diisopropylamide (LDA) to facilitate the halogen-metal exchange, followed by the addition of a boron source like trimethyl borate or boron tribromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation: Boronic esters or acids.

    Reduction: Alcohols or alkanes, depending on the specific conditions.

Scientific Research Applications

(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Properties

IUPAC Name

[6-chloro-2-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3NO2/c8-4-2-1-3(7(13)14)5(12-4)6(9,10)11/h1-2,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRXJTUODFYILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)Cl)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101187634
Record name Boronic acid, B-[6-chloro-2-(trifluoromethyl)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096339-76-1
Record name Boronic acid, B-[6-chloro-2-(trifluoromethyl)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[6-chloro-2-(trifluoromethyl)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.